4-(Phenylazo)benzyl Alcohol

Description

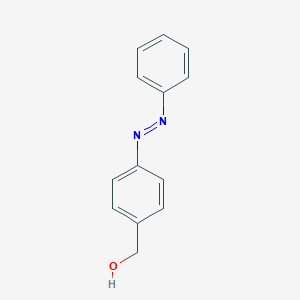

Structure

3D Structure

Properties

IUPAC Name |

(4-phenyldiazenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTXPUDCLDUROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339338 | |

| Record name | (4-[(E)-Phenyldiazenyl]phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65926-74-1 | |

| Record name | (4-[(E)-Phenyldiazenyl]phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemical Dynamics and Isomerization Mechanisms of 4 Phenylazo Benzyl Alcohol Analogs

Fundamentals of Azobenzene (B91143) Photoisomerization (trans-cis interconversion)

The photoisomerization of azobenzene involves the interconversion between its two geometric isomers: the thermodynamically stable trans (or E) form and the metastable cis (or Z) form. beilstein-journals.orgwikipedia.org The trans isomer is characterized by a planar structure, while the cis isomer has a non-planar, bent conformation. wikipedia.org This transformation is typically initiated by irradiating the trans isomer with ultraviolet (UV) light, usually in the 320–350 nm range, which excites the molecule from the ground state (S₀) to an excited electronic state (typically the S₂ (π-π*) state). beilstein-journals.orgwikipedia.org

The reverse process, from the cis to the more stable trans isomer, can be triggered either by irradiation with visible light (in the 400–450 nm range, corresponding to the S₁ (n-π*) transition) or through thermal relaxation in the dark. beilstein-journals.orgwikipedia.org The photochemical conversions between the two isomers are remarkably fast, often occurring on the picosecond timescale, whereas the thermal relaxation from cis to trans is a much slower process, with timescales ranging from milliseconds to days depending on the specific azobenzene derivative and its environment. beilstein-journals.org

The underlying mechanisms of photoisomerization are complex and have been a subject of extensive research. Two primary pathways have been proposed: rotation and inversion. nih.govmdpi.com The rotation mechanism involves a 180° rotation around the N=N double bond. nih.gov In contrast, the inversion mechanism proceeds through a planar transition state where one of the nitrogen atoms undergoes a change in hybridization. nih.gov More recently, other mechanisms such as concerted inversion and inversion-assisted rotation have also been proposed to explain the observed dynamics. nih.govrsc.org The dominant pathway is influenced by factors like the excitation wavelength and the molecular environment. wikipedia.orgnih.gov For instance, after n → π* (S₁ ← S₀) excitation, the rotation mechanism is often considered to be dominant. nih.gov

Spectroscopic Signatures of Photoinduced Isomerization

The trans-cis isomerization of azobenzene derivatives is accompanied by distinct changes in their absorption spectra, providing a clear spectroscopic handle to monitor the process. The trans isomer typically exhibits a strong absorption band in the UV region, around 320-350 nm, corresponding to the π-π* electronic transition, and a much weaker, often symmetry-forbidden, n-π* transition in the visible region, around 440 nm. scielo.brbeilstein-journals.org

Upon photoisomerization to the cis form, the π-π* band decreases in intensity and may shift, while the n-π* band becomes more prominent and allowed. mdpi.com This change in the absorption spectrum is the basis for reaching a photostationary state (PSS), an equilibrium mixture of trans and cis isomers under continuous irradiation at a specific wavelength. The composition of the PSS depends on the absorption coefficients and quantum yields of both isomers at the excitation wavelength. researchgate.net

Advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, have been instrumental in elucidating the ultrafast dynamics following photoexcitation. scispace.comresearchgate.net These studies can track the evolution of the excited state populations and identify transient species and their lifetimes. For example, femtosecond transient absorption experiments on a modified azobenzene crystal revealed spectral components with decay times on the order of picoseconds, corresponding to vibrational cooling in the S₁ excited state and subsequent evolution towards the ground state. researchgate.net Furthermore, techniques like tip-enhanced Raman spectroscopy (TERS) can provide detailed vibrational information, allowing for the clear distinction between cis and trans isomers on surfaces at the nanoscale. A unique signature of the cis isomer has been observed at 1525 cm⁻¹ in TERS studies. ethz.ch X-ray emission spectroscopy has also been proposed as a tool to probe the geometric and electronic structural changes during isomerization. nih.gov

Influence of Substituent Effects on Photoisomerization Kinetics and Quantum Yields

The photochemical properties of azobenzenes, including their isomerization kinetics and quantum yields, can be significantly tuned by introducing substituents onto the phenyl rings. The nature and position of these substituents can alter the electronic and steric properties of the molecule, thereby influencing the isomerization pathways and the stability of the isomers. mdpi.comrsc.org

Electron-donating and electron-withdrawing groups can have a profound impact. For instance, "push-pull" azobenzenes, which possess an electron-donating group on one phenyl ring and an electron-withdrawing group on the other (often in the para positions), can exhibit altered absorption spectra and isomerization quantum yields. beilstein-journals.orgrsc.org In some cases, electron-donating substituents have been shown to increase the rate of thermal cis-to-trans isomerization, while electron-withdrawing groups can slow it down. mdpi.com However, other studies have found that electron-donating groups can increase the energy barrier for the inversion pathway in the ground state. nih.gov

The position of the substituent is also crucial. Ortho-substituents can introduce steric hindrance, which may affect the planarity of the molecule and the kinetics of isomerization. rsc.org For example, bulky substituents can be introduced to delay the thermal relaxation from the cis to the trans form. mdpi.com The solvent environment also plays a critical role, with solvent polarity often influencing the rate of thermal isomerization and the composition of the photostationary state. mdpi.comrsc.org

The quantum yield (Φ), which represents the efficiency of the photochemical process, is also sensitive to substitution. Generally, the quantum yield for the trans to cis isomerization (Φt→c) is typically in the range of 0.1-0.3, while the cis to trans quantum yield (Φc→t) is often higher, around 0.3-0.5. researchgate.net Substituents can modulate these values. For instance, introducing a formyl group in the para position of certain azobenzenes has been shown to lead to an increase in the photoisomerization quantum yield. beilstein-journals.org

| Substituent Type/Position | Effect on Kinetics | Effect on Quantum Yield (Φ) | Key Observations |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH₃, -NMe₂) | Can increase the rate of thermal cis-to-trans isomerization in some systems. mdpi.com May increase the energy barrier for the ground state inversion pathway. nih.gov | Can influence Φ, often in the context of "push-pull" systems. | "Push-pull" arrangements can significantly alter spectroscopic and photochromic properties. beilstein-journals.orgrsc.org |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Can slow down the rate of thermal cis-to-trans isomerization. mdpi.com May decrease the energy barrier for the ground state inversion pathway. nih.gov | Can influence Φ. | Often used in "push-pull" systems to tune properties. rsc.org |

| Ortho-Substituents (e.g., -CH₃) | Introduces steric hindrance, which can affect isomerization rates. rsc.org | Can be affected by steric factors. | Bulky ortho groups can be used to stabilize the cis isomer. mdpi.com |

| Para-Substituents (e.g., -OH, -Br) | The nature of the para-substituent strongly influences thermal relaxation rates. rsc.orgacs.org | Para-substitution is a common strategy for tuning quantum yields. beilstein-journals.org | The effect is highly dependent on the electronic nature of the substituent. acs.org |

Mechanistic Investigations of Photochromic Behavior

Understanding the detailed mechanisms of photoisomerization is crucial for the rational design of photoswitchable molecules with desired properties. This involves characterizing the excited-state landscape and the pathways for energy dissipation.

Excited State Dynamics and Energy Dissipation Pathways

Upon photoexcitation, the azobenzene molecule is promoted to an excited electronic state. The subsequent dynamics involve a complex interplay of electronic and nuclear motions. Femtosecond time-resolved spectroscopy has been pivotal in unraveling these ultrafast processes. scispace.com

Excitation into the S₂ (π-π) state is often followed by a very rapid internal conversion to the S₁ (n-π) state. wikipedia.org From the S₁ state, the molecule can then proceed along the isomerization coordinate. The decay from the excited state back to the ground state often occurs through a conical intersection, a point where the potential energy surfaces of the two states touch, facilitating efficient non-radiative decay. nih.gov

The environment can significantly influence these dynamics. For instance, spatial confinement within a supramolecular host has been shown to increase the excited-state lifetimes and alter the isomerization yields of azobenzene derivatives. rsc.org The dissipation of the absorbed light energy primarily occurs through the isomerization process itself and subsequent vibrational relaxation (heat), as the fluorescence quantum yields of most azobenzenes are very low. researchgate.net

Computational Modeling of Photoisomerization Processes

Computational chemistry provides powerful tools to complement experimental studies and gain deeper insights into the photoisomerization mechanisms. Quantum mechanics/molecular mechanics (QM/MM) methods and ab initio molecular dynamics (AIMD) simulations can be used to model the behavior of the molecule in its excited states. rsc.orgaip.org

These simulations can map out the potential energy surfaces of the ground and excited states, identifying transition states and conical intersections that govern the isomerization process. nih.govaip.org For example, computational studies have been used to investigate the relative energies of the rotational and inversional pathways, helping to clarify which mechanism is dominant under different conditions. nih.gov

Atomistic molecular dynamics simulations incorporating stochastic models for photoisomerization have been developed to study the collective behavior of multiple azobenzene units in larger systems, such as supramolecular aggregates. bohrium.commdpi.com These models can reproduce the kinetics of cyclic photoisomerization and provide insights into how light-induced structural changes at the molecular level translate to macroscopic effects. bohrium.com Density functional theory (DFT) and its time-dependent extension (TD-DFT) are also widely used to calculate the electronic structure and absorption spectra of azobenzene isomers, aiding in the interpretation of experimental data. mdpi.comnih.gov

| Computational Method | Key Applications and Insights |

|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studies the effect of the environment (e.g., solvent, biological matrix) on the photoisomerization mechanism. rsc.org |

| Ab Initio Molecular Dynamics (AIMD) | Simulates the real-time dynamics of the photoisomerization process, including bond breaking and formation. aip.org |

| Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) | Calculates electronic structures, absorption spectra, and potential energy surfaces of isomers. mdpi.comnih.gov Helps in understanding substituent effects. nih.gov |

| Atomistic Molecular Dynamics (MD) with Photoisomerization Models | Simulates the collective photoisomerization kinetics in multi-azobenzene systems and supramolecular aggregates. bohrium.commdpi.com |

Thermal Relaxation and Reversion Mechanisms

The metastable cis isomer can revert to the more stable trans isomer in the dark through a thermal process. This thermal back-reaction is a crucial parameter that determines the lifetime of the cis state and is critical for applications that rely on the stability of the switched form. researchgate.netrsc.org

The rate of thermal cis-to-trans isomerization is highly dependent on the molecular structure and the surrounding environment. Substituents on the azobenzene core can have a dramatic effect on the thermal relaxation rate. For example, p-hydroxy-substituted azobenzenes show a strong dependence of their relaxation kinetics on the solvent, with half-lives ranging from milliseconds in ethanol (B145695) to half an hour in toluene (B28343). rsc.org In contrast, polyhydroxy-substituted azobenzenes exhibit much faster thermal isomerization. rsc.org

The mechanism of thermal relaxation is generally believed to proceed via either a rotational or an inversional pathway on the ground state potential energy surface. researchgate.net The activation energy for this process can be influenced by the environment. For instance, incorporating azobenzene into polymers or adsorbing it onto surfaces can alter the thermal relaxation behavior. researchgate.netmcgill.ca Studies have shown that the activation energy for thermal cis-to-trans isomerization of azobenzene can be significantly reduced when adsorbed on gold surfaces. researchgate.net Computational studies have also been employed to investigate the transition states and activation barriers for the thermal isomerization process, providing a molecular-level understanding of the factors that govern the stability of the cis isomer. researchgate.net

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(Phenylazo)benzyl alcohol, both ¹H and ¹³C NMR would provide definitive evidence for its structural integrity.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbon of the CH₂OH group is expected around 64-65 ppm. rsc.orghmdb.ca The aromatic carbons would generate a series of signals between approximately 122 and 153 ppm, with the carbons directly attached to the azo group and the oxygen atom being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.4 - 8.0 | Multiplet |

| ¹H | Benzylic (-CH₂-) | ~4.6 | Singlet |

| ¹H | Alcohol (-OH) | Variable | Broad Singlet |

| ¹³C | Benzylic (-CH₂OH) | ~64 | |

| ¹³C | Aromatic (C-CH₂) | ~141 | |

| ¹³C | Aromatic (other Ar-C) | 122 - 131 | |

| ¹³C | Aromatic (C-N=N) | ~153 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The N=N azo stretch, which is often weak in the infrared spectrum, is expected around 1440-1470 cm⁻¹. wiley-vch.de Other key peaks include the C-O stretch of the benzyl (B1604629) alcohol at approximately 1050 cm⁻¹ and various C=C stretching vibrations from the phenyl rings in the 1450-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. Azobenzene (B91143) derivatives typically show strong Raman signals related to the azo group and the aromatic rings. beilstein-journals.org The symmetric N=N stretch is expected to be a prominent feature in the Raman spectrum.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3200 - 3600 | O-H stretch (alcohol) | FT-IR |

| 3000 - 3100 | Aromatic C-H stretch | FT-IR, Raman |

| 2850 - 2960 | Aliphatic C-H stretch (-CH₂-) | FT-IR, Raman |

| 1450 - 1600 | Aromatic C=C stretch | FT-IR, Raman |

| ~1440-1470 | N=N stretch | FT-IR, Raman |

| ~1050 | C-O stretch (primary alcohol) | FT-IR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Isomerization Monitoring

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like azobenzenes. The spectrum of this compound is characterized by two main absorption bands corresponding to different electronic transitions.

The most intense band, typically found in the UV region around 320-350 nm, is attributed to the high-energy π→π* transition of the conjugated π-system of the azobenzene moiety. A much weaker band, appearing in the visible region around 440-450 nm, corresponds to the lower-energy n→π* transition, involving the non-bonding electrons on the nitrogen atoms. researchgate.netscience.gov The position and intensity of these bands can be influenced by the solvent.

A key feature of azobenzenes is their ability to undergo reversible trans-cis photoisomerization upon irradiation with light. The stable trans isomer can be converted to the cis isomer by irradiating with UV light corresponding to the π→π* transition. The reverse process, from cis back to trans, can be induced by irradiation with visible light (corresponding to the n→π* transition) or can occur thermally. amazonaws.com This isomerization can be readily monitored by UV-Vis spectroscopy, as the cis isomer has a different absorption spectrum from the trans isomer.

Table 3: Typical Electronic Transitions for this compound

| Approximate λmax | Transition Type | Isomer | Relative Intensity |

|---|---|---|---|

| ~320-350 nm | π → π | trans | Strong |

| ~440-450 nm | n → π | trans | Weak |

| ~250-280 nm | π → π | cis | Strong |

| ~430-440 nm | n → π | cis | Moderate |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₃H₁₂N₂O, giving it a molecular weight of approximately 212.25 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212. The fragmentation of 4-(phenylazo)phenols often shows the molecular ion as the most intense peak, suggesting the stability of the aromatic azo system. researchgate.net Key fragmentation pathways for this compound would likely involve cleavages characteristic of both the azobenzene and benzyl alcohol moieties.

Common fragment ions would include those arising from the cleavage of the C-C bond between the phenyl ring and the methylene (B1212753) group, and cleavage of the N-N and C-N bonds of the azo linkage. Characteristic fragments would be expected at m/z 107 (C₇H₇O⁺, hydroxytropylium ion or benzyl cation loss of H), m/z 91 (C₇H₇⁺, tropylium (B1234903) ion), m/z 77 (C₆H₅⁺, phenyl cation), and ions corresponding to the phenylazo cation (C₆H₅N₂⁺, m/z 105).

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Origin |

|---|---|---|

| 212 | [C₁₃H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₂H₁₁N₂]⁺ | Loss of -CHO |

| 107 | [C₇H₇O]⁺ | Cleavage of C-N bond, forming [HO-C₆H₄-CH₂]⁺ |

| 105 | [C₆H₅N₂]⁺ | Cleavage of C-N bond, forming [C₆H₅-N=N]⁺ |

| 91 | [C₇H₇]⁺ | Loss of -OH from m/z 107, forming tropylium ion |

| 77 | [C₆H₅]⁺ | Loss of N₂ from m/z 105 |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction on a single crystal is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been published, analysis of similar compounds like 4-(phenylazo)benzoic acid and other azobenzene derivatives allows for a well-founded prediction of its solid-state characteristics. researchgate.net It is highly probable that the molecule crystallizes in the more thermodynamically stable trans conformation with respect to the N=N double bond. The molecule is expected to be nearly planar, although the phenyl rings may be twisted slightly out of the plane of the central C-N=N-C core. jcsp.org.pk

Table 5: Predicted Crystal Structure Parameters for this compound

| Parameter | Predicted Value/Feature |

|---|---|

| Molecular Conformation | trans-isomer |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Key Intermolecular Interactions | Hydrogen bonding (O-H···O or O-H···N), π-π stacking |

| Molecular Geometry | Largely planar with possible torsion between phenyl rings |

Integration into Responsive Materials and Supramolecular Assemblies

Design Principles for Photoresponsive Systems Utilizing Azobenzene (B91143) Moieties

The design of photoresponsive systems based on azobenzene derivatives like 4-(Phenylazo)benzyl alcohol is centered around the efficient and reversible trans-cis photoisomerization of the azobenzene unit. nih.gov This molecular transformation, triggered by light, induces significant changes in shape, polarity, and volume, which can be amplified to generate macroscopic effects. nih.gov Key design principles include:

Molecular Environment: The surrounding matrix or solvent plays a crucial role in the isomerization kinetics. A flexible environment with sufficient free volume is necessary to accommodate the geometric changes of the azobenzene moiety. In solid-state materials, such as polymer films, the glass transition temperature (Tg) of the polymer is a critical factor. nih.gov

Chromophore Density: The concentration of azobenzene units within the material influences the magnitude of the photoresponsive effect. Higher densities can lead to stronger cooperative effects but may also result in aggregation, which can hinder or alter the photoisomerization process. researchgate.net

Intermolecular Interactions: Non-covalent interactions, such as hydrogen bonding and π-π stacking, can affect the stability of the trans and cis isomers and the energy barrier for isomerization. These interactions can be tuned to control the thermal relaxation rate of the cis isomer back to the more stable trans form. nih.gov

Wavelength Selectivity: The absorption spectra of the trans and cis isomers should ideally be well-separated to allow for selective photo-switching in both directions using different wavelengths of light. Typically, trans-to-cis isomerization is induced by UV light, while cis-to-trans can be triggered by visible light or occurs thermally. nih.gov

Covalent Incorporation of this compound into Polymeric Architectures

Covalently linking this compound to polymer structures provides robust and stable photoresponsive materials. The hydroxyl group of the alcohol serves as a convenient handle for various polymerization and grafting reactions.

Dendrimers and dendronized polymers are highly branched, tree-like macromolecules with well-defined structures. nih.govnih.gov Incorporating this compound or similar azobenzene derivatives onto the surface or within the branches of dendrimers creates macromolecules whose size and shape can be controlled with light. nih.govnih.govuh.edu

Research on carbosilane dendrimers functionalized with 4-phenylazo-benzonitrile units, a compound structurally similar to this compound, has demonstrated this principle. The photo-induced trans to cis isomerization resulted in a decrease in the apparent molecular size of the dendrimers. nih.govnih.gov

Table 1: Photoisomerization of Azobenzene-Functionalized Dendrimers

| Dendrimer Generation | Number of Azobenzene Units | Isomerization Quantum Yield (trans to cis) | Thermal Relaxation Half-life (cis to trans) |

| 1 | 8 | 0.12 | 120 min |

| 2 | 16 | 0.10 | 150 min |

| 3 | 32 | 0.08 | 180 min |

This table is a representative example based on typical data for azobenzene-functionalized dendrimers and is for illustrative purposes.

Grafting this compound onto a pre-existing polymer backbone is a versatile method to impart photoresponsive properties to a wide range of materials. nih.gov The "grafting to" approach involves reacting the hydroxyl group of the alcohol (or a more reactive derivative) with functional groups along the polymer chain. nih.gov This method allows for the use of well-characterized polymers as the backbone, providing control over the final material properties.

The density of the grafted azobenzene moieties can be controlled by the number of reactive sites on the polymer backbone and the reaction conditions. The photo-induced isomerization of the grafted side chains can alter the solubility, conformation, and mechanical properties of the polymer. For instance, the change in polarity upon isomerization can be used to create photo-switchable surfaces with tunable wettability.

Self-Assembly and Supramolecular Organization

Non-covalent interactions provide a powerful tool for organizing this compound into ordered supramolecular structures. These assemblies are often dynamic and can be designed to respond to external stimuli like light.

Host-guest chemistry involves the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it. nih.govnih.gov While specific host-guest studies involving this compound are not extensively documented, the azobenzene moiety is a well-known guest for various macrocyclic hosts, such as cyclodextrins and calixarenes.

The binding affinity of the azobenzene guest within the host cavity can be modulated by light. The linear trans isomer typically forms a more stable complex with the host compared to the bent cis isomer. nih.gov Therefore, irradiation with UV light can trigger the release of the guest from the host, providing a mechanism for photo-controlled delivery systems. The benzyl (B1604629) alcohol part of the molecule can also participate in hydrogen bonding, further influencing the stability and geometry of the host-guest complex.

The rod-like shape of the trans isomer of this compound makes it a potential building block for liquid crystalline materials. mdpi.com In a liquid crystalline phase, the molecules exhibit a degree of orientational order. The photoisomerization to the bent cis form disrupts this order, leading to a phase transition to a more disordered (e.g., isotropic) state. mdpi.com This photo-induced phase transition can be harnessed for applications in optical data storage, displays, and actuators.

The stability and type of the liquid crystalline phase (e.g., nematic, smectic) depend on the molecular structure, including the nature of the terminal groups. The hydroxyl group of this compound can participate in hydrogen bonding, which can promote the formation of ordered supramolecular structures and influence the liquid crystalline properties.

Table 2: Photo-Induced Phase Transitions in Azobenzene-Containing Materials

| Azobenzene Derivative | Initial Phase | Light Stimulus | Resulting Phase | Application |

| Azobenzene Liquid Crystal | Nematic | UV Light | Isotropic | Optical Switching |

| Azobenzene-Doped Polymer | Ordered | Polarized Light | Anisotropic | Data Storage |

| Azobenzene-Functionalized Gel | Swollen | UV Light | Collapsed | Actuator |

This table provides examples of photo-induced phase transitions in materials containing azobenzene derivatives.

Applications in Advanced Functional Materials

The versatility of the azobenzene moiety makes this compound a potential building block for a variety of advanced functional materials. The benzyl alcohol group provides a convenient handle for chemical modification, allowing the molecule to be covalently bonded into polymer chains or attached to surfaces. This enables the creation of materials whose properties can be dynamically controlled by an external light stimulus.

Light-controllable systems are materials designed to perform a specific function in response to a light signal. Azobenzene derivatives like this compound are ideal candidates for creating such systems due to their robust and reversible photoisomerization. nih.govrsc.org The trans to cis isomerization is typically induced by UV light, while the reverse cis to trans isomerization can be triggered by visible light or occur thermally in the dark. rsc.org This switching capability allows for the precise spatial and temporal control over material properties. mdpi.com

The principle of operation in these systems is the translation of a molecular-level geometric change into a macroscopic response. For instance, when this compound is incorporated into a polymer network, the isomerization of the azobenzene units can induce mechanical stress, leading to changes in the material's shape, volume, or surface topography. mdpi.com This forms the basis for developing materials with light-switchable adhesion, wettability, and permeability.

Table 1: General Photoisomerization Characteristics of Azobenzene Derivatives

| Property | trans-Azobenzene | cis-Azobenzene |

|---|---|---|

| Thermodynamic Stability | More stable | Less stable (metastable) |

| Molecular Geometry | Planar, elongated | Bent, non-planar |

| Typical Isomerization Trigger (to cis) | UV light (e.g., ~365 nm) | - |

| Typical Isomerization Trigger (to trans) | Visible light (e.g., >400 nm) or heat | - |

Photochromic materials are substances that change color reversibly upon exposure to light. Azobenzene and its derivatives are classic examples of photochromic molecules. rsc.org The trans and cis isomers of this compound possess distinct absorption spectra. Typically, the trans isomer has a strong absorption in the UV region (π-π* transition) and a weaker absorption in the visible region (n-π* transition), while the cis isomer has a different absorption profile. wikipedia.org

Irradiation with UV light causes a transition from the trans to the cis form, leading to a change in the material's color. This process can be reversed by exposing the material to visible light, which converts the cis isomer back to the more stable trans form. This reversible color change can be utilized in applications such as smart windows, optical data storage, and molecular switches. rsc.org The thermal stability of the cis isomer is a crucial factor in these applications; modifications to the azobenzene structure can be made to tune this property. rsc.org

Table 2: Spectroscopic Properties of Azobenzene Isomers

| Isomer | Typical λmax (π-π* transition) | Typical λmax (n-π* transition) |

|---|---|---|

| trans | ~320 nm | ~440 nm |

| cis | ~250 nm | ~430 nm |

Note: The exact absorption maxima can vary depending on the solvent and substituents on the phenyl rings.

The pronounced structural change accompanying the photoisomerization of azobenzene derivatives can be exploited in the design of chemical and biological sensors. While direct sensing applications of this compound are not extensively documented, the principles are based on the behavior of the azobenzene moiety. The idea is to create a system where the binding of an analyte interferes with the isomerization process or where the isomerization alters the binding affinity of a receptor.

For example, this compound could be functionalized to create a host molecule. The binding of a specific guest molecule might only occur when the azobenzene unit is in its trans or cis configuration. Light can then be used to trigger the release or uptake of the guest. The sensing event can be detected by monitoring changes in the absorption spectrum or other physical properties of the system. In some designs, the binding of an analyte can suppress or enhance the fluorescence of the azobenzene derivative, providing a clear optical signal. mdpi.com

Optical actuators are devices that convert light energy directly into mechanical work. mdpi.com Materials incorporating azobenzene derivatives are at the forefront of this technology due to the significant mechanical force generated at the molecular level during photoisomerization. cjps.org When polymers are cross-linked with molecules like this compound, the collective isomerization of many azobenzene units can lead to macroscopic deformation, such as bending, expansion, or contraction of the material. mdpi.comcjps.org

The directionality of the mechanical response can be controlled by using polarized light. Linearly polarized light will selectively excite azobenzene molecules aligned with the polarization direction, leading to anisotropic deformation. mdpi.com This principle allows for the fabrication of sophisticated light-driven devices, such as microgrippers, artificial muscles, and soft robots. rsc.org The force generated by these actuators can be substantial, with some materials capable of lifting objects many times their own weight. cjps.org

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Perspectives

Advancements in Synthesis and Derivatization Strategies

While classical methods for synthesizing azobenzenes, such as azo coupling and the Mills reaction, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic protocols. bohrium.comrsc.org The pursuit of "green" chemistry principles is paramount, aiming to reduce waste and utilize environmentally benign reagents.

Key future directions include:

Catalytic Innovations: Expanding the scope of catalytic strategies is a primary goal. This includes the development of novel catalysts for the direct oxidation of aromatic amines, which offers a more atom-economical route compared to traditional methods. nih.gov Research into bimetallic electrocatalysts, such as Ni₃Fe-MOF-OH, has shown promise for facilitating N-N coupling through the cathodic reduction of nitrobenzene (B124822) and anodic oxidation of aniline (B41778), a pathway that could be adapted for 4-(phenylazo)benzyl alcohol precursors. nih.gov

Palladium-Catalyzed Reactions: Further exploration of palladium-catalyzed C-N coupling reactions presents a powerful tool for creating asymmetrical azobenzene (B91143) derivatives. nih.govmdpi.com Refining these methods could allow for the precise introduction of various functional groups onto the this compound scaffold, enabling fine-tuning of its electronic and optical properties.

Novel Reagents and Pathways: The use of kinetically stable aryl nucleophilic reagents like N-aryl-N′-silyldiazenes in coupling reactions is an emerging area. nih.govmdpi.com Additionally, employing inorganic dinitrogen sources such as hydrazine (B178648) hydrate (B1144303) in copper-catalyzed diarylation reactions represents a direct and green pathway for forming the azo bridge. researchgate.net

Table 1: Emerging Synthesis Strategies for Azobenzene Derivatives

| Synthesis Strategy | Key Features | Potential Advantages for this compound |

|---|---|---|

| Direct Oxidation of Amines | Utilizes oxidants (e.g., O₂) and catalysts to form the N=N bond directly from amine precursors. nih.gov | Atom-economical, potentially greener route. |

| Palladium-Catalyzed C-N Coupling | Couples N-aryl-N′-silyl diazenes with aryl halides. nih.govmdpi.com | High efficiency and selectivity for asymmetrical derivatives. |

| Electrocatalytic N-N Coupling | Employs bimetallic catalysts for simultaneous reduction and oxidation of precursors. nih.gov | Utilizes electricity as a clean reagent. |

| Hydrazine as N₂ Source | Copper-catalyzed reaction of hydrazine with diaryl iodonium (B1229267) salts. researchgate.net | Direct and green pathway to the azo bond. |

Elucidation of Complex Photophysical Processes

The photoisomerization of azobenzene is the foundation of its functionality, yet the underlying mechanisms are remarkably complex and still debated. mdpi.comacs.org Future research must aim to unravel the intricate excited-state dynamics of this compound to enable rational control over its photoswitching behavior.

Prospective research areas include:

Mapping Excited-State Pathways: High-level theoretical calculations and ultrafast spectroscopy are needed to precisely map the potential energy surfaces of the excited states (e.g., S₁, S₂, ππ, nπ). acs.orgaip.orgscispace.com A key goal is to understand how the benzyl (B1604629) alcohol moiety influences the lifetimes and decay dynamics of these states compared to unsubstituted azobenzene. acs.orgscispace.com

Role of Conical Intersections: The points at which potential energy surfaces of different electronic states cross, known as conical intersections, are critical for the rapid and efficient radiationless decay that drives isomerization. aip.org Future studies should focus on locating these intersections for this compound and understanding how their positions and accessibility are affected by the substituent and the solvent environment.

Wavelength-Dependent Quantum Yield: Azobenzenes often exhibit a quantum yield that depends on the excitation wavelength, a violation of Kasha's rule. acs.orgscispace.com This is attributed to the involvement of multiple, near-degenerate excited states with distinct relaxation pathways. acs.orgscispace.com A critical future task is to quantify this wavelength dependence for this compound and develop a comprehensive model that explains the branching ratios between isomerization and relaxation to the ground state. rsc.org

Exploration of Novel Responsive Material Designs

The ability of this compound to undergo reversible photoisomerization makes it an excellent building block for smart, responsive materials. The presence of the hydroxyl group provides a reactive handle for covalent incorporation into larger systems, such as polymers, surfaces, and supramolecular assemblies.

Future research should explore:

Light-Responsive Polymers and Gels: Incorporating this compound as a monomer or a cross-linker in polymer chains can create materials whose shape, solubility, or mechanical properties can be controlled with light. The collective isomerization of many azo units can induce macroscopic changes, a phenomenon that remains a rich area for investigation. mdpi.com

Functionalized Surfaces: Grafting this compound onto surfaces can create photo-switchable interfaces. Future work could focus on developing surfaces where properties like wettability, adhesion, and cell affinity can be dynamically modulated with light, with applications in microfluidics, self-cleaning materials, and biomedical devices. bohrium.com

Supramolecular Assemblies: The hydroxyl group can participate in hydrogen bonding, enabling the construction of ordered supramolecular structures. Light can then be used to disrupt or alter these structures, leading to photoresponsive liquid crystals, organogels, or molecular machines. Investigating how light affects the structure and stability of such assemblies on a molecular scale is a key future direction. mdpi.com

Theoretical Predictions for Functional Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like azobenzene and its derivatives. tennessee.edu Future efforts will increasingly rely on theoretical predictions to guide the design of new this compound derivatives with tailored functionalities.

Key areas for theoretical advancement include:

Structure-Property Relationships: Using methods like Density Functional Theory (DFT), researchers can systematically study how different substituents on the phenyl rings affect key properties such as absorption spectra, isomerization barriers, and the stability of the cis and trans isomers. bohrium.com This allows for the in silico screening of candidate molecules before undertaking complex synthesis.

Predicting Photochemical Reactivity: Advanced ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF), can provide detailed insights into the excited-state potential energy surfaces and isomerization pathways. aip.org These calculations are crucial for predicting quantum yields and understanding the precise mechanism of photoswitching. rsc.org

Modeling Environmental Effects: The behavior of photoswitches can be highly sensitive to their environment. Future theoretical models must increasingly account for solvent effects, interactions within a polymer matrix, or constraints within a crystal lattice to provide predictions that accurately reflect real-world performance.

Table 2: Computational Methods in Azobenzene Research

| Method | Application Area | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state properties, reaction kinetics. bohrium.com | Molecular structure, electronic properties (dipole moment, polarizability), isomer stability. |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, UV-Vis spectra. | Excitation energies, prediction of absorption bands. |

| CASSCF/MRSDCI | Photoisomerization mechanisms, excited states. aip.org | Potential energy surfaces, location of conical intersections, reaction pathways. |

| Molecular Dynamics (MD) | Behavior in complex environments (e.g., aggregates, polymers). mdpi.com | Simulating collective motions, structural transitions in materials. |

Synergistic Approaches Combining Computational and Experimental Methodologies

The most profound insights are often gained when theoretical predictions are rigorously tested and refined by experimental data, and vice versa. The future of research on this compound will be driven by this powerful synergy. tennessee.edu

Future synergistic strategies should involve:

Iterative Design Cycles: An iterative loop where computational models predict promising derivatives, which are then synthesized and characterized experimentally. The experimental results (e.g., from transient absorption spectroscopy) are then used to benchmark and refine the theoretical models, leading to more accurate predictions in the next cycle.

Resolving Mechanistic Ambiguities: Experimental techniques can identify transient species and measure reaction timescales, while computational chemistry can provide the underlying electronic and structural dynamics. acs.org Combining femtosecond time-resolved spectroscopy with ab initio molecular dynamics simulations can provide a complete, atom-level picture of the photoisomerization process that neither approach could achieve alone. acs.org

Bridging Molecular Behavior to Material Function: A significant challenge is to connect the photophysical properties of a single this compound molecule to the macroscopic function of a material built from it. This requires a multi-scale approach, combining quantum chemical calculations on the molecular level with molecular dynamics simulations of larger assemblies and experimental characterization of the bulk material's responsive properties. mdpi.com

By pursuing these integrated research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in areas ranging from data storage and molecular machines to smart materials and targeted therapeutics.

Q & A

Q. What are the recommended synthetic routes for 4-(Phenylazo)benzyl Alcohol, and how can reaction conditions be optimized?

The synthesis of arylazo compounds typically involves diazotization of an aromatic amine (e.g., aniline derivatives) followed by coupling with a benzyl alcohol derivative. For this compound:

- Step 1 : Diazotize 4-aminobenzyl alcohol using NaNO₂ and HCl under 0–5°C to form the diazonium salt.

- Step 2 : Couple the diazonium salt with benzene or a substituted benzene under alkaline conditions (pH 8–10) to form the azo bond.

- Optimization : Adjust reaction time, temperature, and stoichiometry of reagents to minimize by-products (e.g., bis-azo compounds). Monitor pH to stabilize the diazonium intermediate and avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- UV-Vis Spectroscopy : The azo group (N=N) exhibits strong absorption in the visible range (λ ~ 400–500 nm), useful for confirming conjugation.

- NMR : The aromatic protons adjacent to the azo group show deshielding (δ ~ 7.5–8.5 ppm in ¹H NMR). The hydroxyl proton of benzyl alcohol may appear as a broad singlet (δ ~ 4.5–5.5 ppm).

- FT-IR : Confirm the presence of -OH (stretch ~ 3200–3500 cm⁻¹) and azo group (N=N stretch ~ 1400–1600 cm⁻¹).

- Elemental Analysis : Validate purity by comparing experimental and theoretical C/H/N/O percentages .

Q. How does the azo group influence the compound’s stability under varying pH and light conditions?

Azo compounds are prone to photodegradation and pH-dependent tautomerism. For this compound:

- Light Sensitivity : Store in amber vials or under inert gas to prevent cis-trans isomerization or bond cleavage.

- pH Stability : Under acidic conditions, protonation of the azo group may occur, altering electronic properties. In alkaline conditions, the hydroxyl group may deprotonate, affecting solubility. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions or redox reactions?

- Nucleophilic Substitution : The electron-withdrawing azo group activates the benzyl position for nucleophilic attack (e.g., SN₂ reactions). Kinetic studies using varying nucleophiles (e.g., thiols, amines) can elucidate rate constants.

- Redox Behavior : The azo group can undergo reduction to form hydrazine derivatives. Use cyclic voltammetry to identify reduction potentials (~ -0.5 to -1.2 V vs. Ag/AgCl) and correlate with DFT-calculated frontier molecular orbitals .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from tautomerism or isomerism be resolved?

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., azo-hydrazone tautomerism).

- X-ray Crystallography : Resolve crystal structures to confirm the dominant isomer in the solid state.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values for different tautomers .

Q. What strategies are recommended for assessing the biological activity of this compound, particularly in antioxidant or cytotoxicity studies?

- Antioxidant Assays : Use DPPH or ABTS radical scavenging assays. Compare IC₅₀ values with controls (e.g., ascorbic acid).

- Cytotoxicity Screening : Test against cell lines (e.g., HeLa, MCF-7) via MTT assays. Include dose-response curves (1–100 µM) and validate results with flow cytometry for apoptosis/necrosis markers.

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-donating/-withdrawing groups) to correlate electronic effects with bioactivity .

Q. How should researchers address discrepancies in synthetic yields or purity reported across studies?

- Reproducibility Checks : Replicate reactions using identical reagents (e.g., same supplier, lot number).

- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted diazonium salts).

- Cross-Validation : Compare elemental analysis, NMR, and HRMS data with literature values. Discrepancies may arise from differences in workup (e.g., crystallization vs. column chromatography) .

Methodological Notes

- Safety : While this compound is not classified as hazardous, handle azo compounds with gloves/face shields due to potential mutagenicity. Avoid inhalation and use fume hoods .

- Data Interpretation : Always contextualize findings with analogous compounds (e.g., 4-Hydroxybenzyl Alcohol’s antioxidant properties) to guide hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.